molecular formula C17H16BrNO2 B2669609 tert-butyl 3-bromo-9H-carbazole-9-carboxylate CAS No. 1257248-29-5

tert-butyl 3-bromo-9H-carbazole-9-carboxylate

Cat. No.: B2669609
CAS No.: 1257248-29-5
M. Wt: 346.224
InChI Key: KLZXRNUDFWYGGZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-9H-carbazole-9-carboxylate: is a chemical compound with the molecular formula C17H16BrNO2 and a molecular weight of 346.22 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-9H-carbazole-9-carboxylate typically involves the bromination of carbazole derivatives followed by esterification. One common method includes the bromination of 9H-carbazole at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-9H-carbazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: 3-substituted carbazole derivatives.

    Oxidation Products: Carbazole-3,6-dione.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex carbazole derivatives. It is also employed in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biology and Medicine: In biological research, carbazole derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. This compound serves as a precursor for the synthesis of bioactive carbazole derivatives that can be tested for these activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also explored for their use in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-9H-carbazole-9-carboxylate and its derivatives depends on the specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some carbazole derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-bromo-9H-carbazole-9-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination allows for versatile chemical modifications and applications in different fields, making it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

tert-butyl 3-bromocarbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-17(2,3)21-16(20)19-14-7-5-4-6-12(14)13-10-11(18)8-9-15(13)19/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZXRNUDFWYGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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